(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAZEFCFQFQJLB-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159377 | |
| Record name | 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51591-89-0 | |
| Record name | 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, (1S,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-(4-(METHYLSULFONYL)PHENYL)PROPANE-1,3-DIOL, (1S,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMM7BB45PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylbenzaldehyde and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol and dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry
In the field of chemistry, (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions enhances its utility:
- Asymmetric Synthesis : The compound is utilized to create enantiomerically pure products.
- Catalysis : It acts as a catalyst in several reactions due to its chiral nature.
Biology
The compound's structural features enable it to interact with various biological targets, making it significant in biological research:
- Enzyme Interactions : It has been shown to inhibit serine proteases involved in inflammatory pathways, offering potential therapeutic benefits for inflammatory conditions.
- Protein-Ligand Binding Studies : Its ability to modulate enzyme activity allows researchers to study protein interactions and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties:
- Lead Compound Development : The compound may serve as a precursor for developing new drugs targeting specific biological pathways.
- Potential Drug Candidate : Its interactions with molecular targets suggest possible roles in treating diseases related to inflammation and cell signaling.
Industry
The industrial applications of this compound are notable in the production of specialty chemicals and pharmaceuticals:
- Intermediate in Chemical Synthesis : It is used as an intermediate for synthesizing various pharmaceutical compounds.
- Production of Specialty Chemicals : The unique properties of the compound make it suitable for diverse industrial applications.
Case Study 1: Inhibition of Serine Proteases
Research has demonstrated that this compound effectively inhibits serine proteases. This property has implications for developing anti-inflammatory drugs that target these enzymes.
Case Study 2: Modulation of Kinase Activity
Studies indicate that this compound can modulate kinase activity critical for cell signaling. This modulation may lead to advancements in cancer treatment by influencing pathways associated with cell proliferation.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group and phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Substituents Compared :
- 4-Nitrophenyl (e.g., (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol)
- 4-Aminophenyl (e.g., (1S,2S)-2-Amino-1-(4-aminophenyl)propane-1,3-diol)
- 4-(Methylthio)phenyl (e.g., (1S,2S)-2-Amino-1-(4-(methylthio)phenyl)propane-1,3-diol)
Key Observations :
- The methylsulfonyl group (-SO₂Me) increases polarity and hydrogen-bonding capacity compared to nitro (-NO₂) and methylthio (-SMe) groups, likely enhancing solubility in polar solvents .
Role in Chiral Resolutions
- 4-Nitrophenyl Derivative : Widely used as a resolving agent (e.g., in pregabalin synthesis) due to its ability to form diastereomeric salts with racemic intermediates. The nitro group stabilizes charge interactions during crystallization .
- Methylsulfonyl Derivative : The -SO₂Me group may improve salt stability via stronger dipole interactions, though direct evidence is lacking in the provided literature.
Functionalization Potential
Biological Activity
(1S,2S)-2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol is a chiral compound with the molecular formula and a CAS number of 51591-89-0. This compound features an amino group, a methylsulfonyl group, and a phenyl ring, which contribute to its diverse biological activities and applications in various scientific fields.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group facilitates hydrogen bonding with enzymes and receptors, while the methylsulfonyl group enhances hydrophobic interactions. This dual functionality allows the compound to modulate enzyme activity and influence protein-ligand binding dynamics.
Enzyme Interactions
Research indicates that this compound can act as an inhibitor or modulator for several enzymes. For instance:
- Inhibition of Serine Proteases : Studies have shown that this compound can effectively inhibit serine proteases involved in inflammatory pathways. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation.
- Impact on Kinase Activity : The compound has been explored for its potential to modulate kinase activity, which is crucial in signaling pathways related to cell proliferation and survival.
Case Studies
- Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling. The compound demonstrated a dose-dependent effect on cytokine levels.
- Cancer Research : Preliminary investigations into the compound’s effects on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Bioavailability | Moderate |
| Half-life | Varies by formulation |
| Therapeutic Index | Under investigation |
Drug Development
Due to its promising biological activities, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and certain cancers.
Biochemical Assays
The compound is also utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to selectively inhibit specific enzymes makes it a valuable tool in drug discovery processes.
Industrial Use
In industrial applications, this compound serves as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its unique properties facilitate the development of more complex molecules used in various applications.
Q & A
Q. What are the implications of its crystal packing behavior on material science applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
